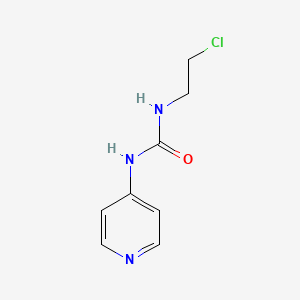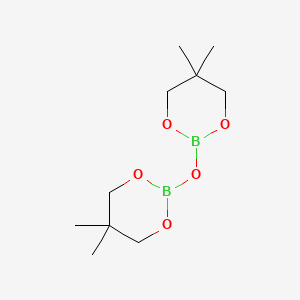
2-[(4-氯苄氧基)苯甲醛
描述
“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 52803-59-5 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also “2-[(4-chlorobenzyl)oxy]benzaldehyde” and its InChI code is 1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzyl)oxy]benzaldehyde” can be represented by the SMILES stringClc1ccc(COc2ccccc2C=O)cc1 . This indicates that the compound contains a chlorobenzyl group attached to an oxygen atom, which is in turn attached to a benzaldehyde group . Physical And Chemical Properties Analysis
“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a solid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .科学研究应用
抗癌活性
2-[(4-氯苄氧基)苯甲醛]已经展示出显著的抗癌活性。在Lin等人(2005年)的研究中,一系列苄氧基苯甲醛衍生物,包括2-[(4-氯苄氧基)苯甲醛],被测试对HL-60细胞系。他们发现这些化合物在低浓度(1-10微摇/毫升)下表现出显著的活性,其中一些衍生物尤为强效。这些化合物被观察到在处理12小时后阻止细胞周期在G2/M期间的进展并诱导细胞凋亡,导致线粒体膜电位的丧失(Lin et al., 2005)。
苄醇氧化为苯甲醛
从苄醇氧化而来的苯甲醛在各个行业中有广泛的应用,包括化妆品、香水、食品和制药。Sharma等人(2012年)通过用氯磺酸处理介孔Ti-SBA-15增强了其氧化性能,显著提高了苄醇的转化率,而不影响苯甲醛的选择性。这一发展对于生产高纯度的苯甲醛非常重要,使其不受有机氯或苯甲酸污染,这对于其在敏感行业中的使用至关重要(Sharma et al., 2012)。
镰刀细胞病的治疗
包括2-[(4-氯苄氧基)苯甲醛]在内的取代苯甲醛正在被研究其在治疗镰刀细胞病中的潜力。Beddell等人(1984年)的研究表明,这些化合物结合到人类血红蛋白的氧构象,稳定其氧合形式,从而增加氧的亲和力。他们发现这些化合物,特别是表现最佳的那个,是低氧压下有效抑制镰刀红细胞变形的药物,表明其具有作为临床有用的抗变形剂的潜力(Beddell et al., 1984)。
生物活性中间体的合成
合成2-[(4-氯苄氧基)苯甲醛对于生产各种生物活性化合物的中间体至关重要,包括抗癌药物。Duan等人(2017年)建立了一种高效的合成方法,用于合成抗癌药物的重要中间体。他们优化了合成过程,实现了总产率为59.49% (Duan et al., 2017)。
作用机制
安全和危害
The safety data sheet for “2-[(4-Chlorobenzyl)oxy]benzaldehyde” suggests that it may cause skin sensitization (H317) and recommends wearing protective gloves and avoiding dust formation . In case of accidental release, it is advised to avoid breathing dust, gas, or vapors and to use personal protective equipment .
属性
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPNWAGXMASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351212 | |
| Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52803-59-5 | |
| Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)methoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)












